molecular formula C23H20N6O2S B11070104 N,N,2-trimethyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide

N,N,2-trimethyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide

Cat. No.: B11070104
M. Wt: 444.5 g/mol
InChI Key: NZHIBAHGRFDHRF-UHFFFAOYSA-N
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Description

N~1~,N~1~,2-TRIMETHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyridyl group, a triazolo[3,4-a]phthalazine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,2-TRIMETHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the triazolo[3,4-a]phthalazine core, the introduction of the pyridyl group, and the attachment of the benzenesulfonamide moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,2-TRIMETHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N~1~,N~1~,2-TRIMETHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~,2-TRIMETHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2,4,6-Trimethyl-1,3,5-triazine: This compound shares a similar triazine core but lacks the pyridyl and benzenesulfonamide groups.

    1,2,4-Trimethylbenzene: This compound has a similar methyl-substituted benzene ring but lacks the triazolo[3,4-a]phthalazine and pyridyl groups.

Uniqueness

N~1~,N~1~,2-TRIMETHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N,N,2-trimethyl-5-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C23H20N6O2S/c1-15-8-9-17(14-20(15)32(30,31)28(2)3)21-18-6-4-5-7-19(18)23-26-25-22(29(23)27-21)16-10-12-24-13-11-16/h4-14H,1-3H3

InChI Key

NZHIBAHGRFDHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=NC=C5)S(=O)(=O)N(C)C

Origin of Product

United States

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